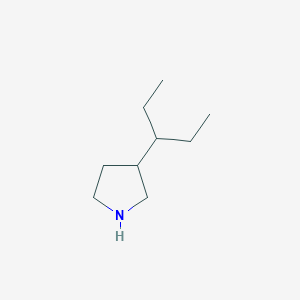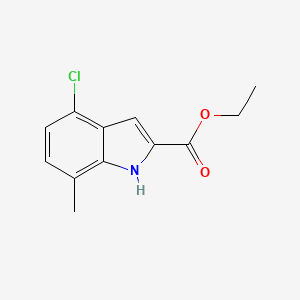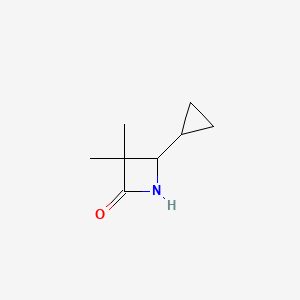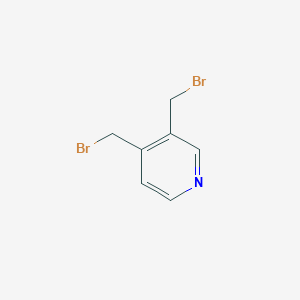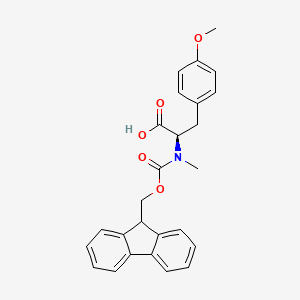
Fmoc-N-methyl-O-methyl-D-tyrosine
Vue d'ensemble
Description
Fmoc-N-methyl-O-methyl-D-tyrosine is a biochemical used for proteomics research . It has a molecular formula of C26H25NO5 and a molecular weight of 431.48 .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of Fmoc-N-methyl-O-methyl-D-tyrosine consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a tyrosine molecule. The Fmoc group is a base-labile protecting group used in organic synthesis .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-N-methyl-O-methyl-D-tyrosine appears as a white powder . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF .Applications De Recherche Scientifique
Clinical Value in Neurological Imaging
Fmoc-N-methyl-O-methyl-D-tyrosine, while not directly mentioned, can be related to research involving tyrosine derivatives and analogs in medical and scientific research. One of the applications involves O-(2-[(18)F]-fluoroethyl)-L-tyrosine (FET) positron emission tomography (PET) in diagnosing and managing low-grade glioma (LGG). PET with amino acid tracers like FET, a tyrosine analog, offers advantages in brain tumor diagnosis by providing essential information on tumor metabolism. This method shows significant logistical advantages and comparable diagnostic information to widely used PET tracers, aiding in therapy monitoring and differentiating tumor recurrence from post-therapeutic changes (Rapp et al., 2013).
Advances in Leukemia Treatment
Research into tyrosine kinase inhibitors for acute myeloid leukemia (AML) demonstrates the importance of targeting specific mutations for treatment efficacy. FLT3 inhibitors, targeting a receptor tyrosine kinase, have shown clinical activity in patients with FLT3-mutant AML, although challenges remain with transient responses and resistance. Newer compounds like AC220 exhibit profound selectivity and potency, offering hope for substantial progress against AML (Fathi & Levis, 2011).
Tyrosine's Role in Disease and Therapy
A review of α-Methyl-p-Tyrosine, an inhibitor of catecholamine synthesis, highlights its clinical use in controlling hypertensive episodes and symptoms of catecholamine excess in conditions like phaeochromocytoma. This emphasizes the broader applications of tyrosine and its derivatives in managing diseases beyond cancer, including metabolic disorders where tyrosine's manipulation can significantly impact patient outcomes (Brogden et al., 1981).
Safety And Hazards
Orientations Futures
The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for the Fmoc/tBu approach. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids . Future research may focus on improving the efficiency and selectivity of these processes.
Propriétés
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-O-methyl-D-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)

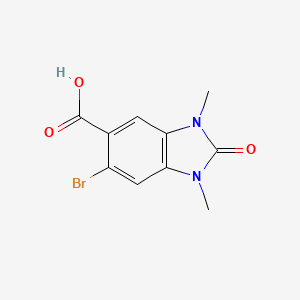
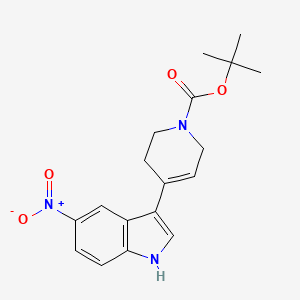
![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)
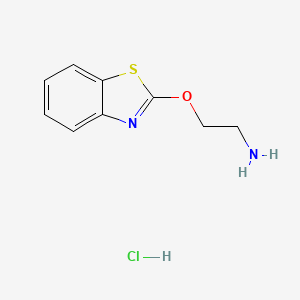
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
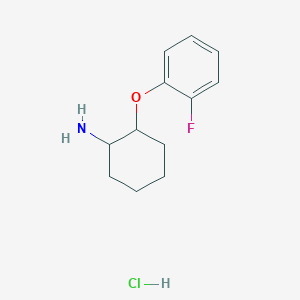
![2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1442804.png)
